

# Technical Guide: Mass Spectrometry Profiling of 1,2-Dimethyl-1H-indol-6-amine

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## Compound of Interest

Compound Name: 1,2-Dimethyl-1H-indol-6-amine

Cat. No.: B12436247

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## Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of **1,2-Dimethyl-1H-indol-6-amine** (CAS: 1267985-57-8), a critical scaffold in the synthesis of serotonin receptor modulators and kinase inhibitors.

Distinguishing this compound from its structural isomers—such as 2,3-dimethyl-1H-indol-6-amine or the regioisomer 1,2-dimethyl-1H-indol-5-amine—is a frequent analytical challenge in drug development. This document outlines the specific fragmentation pathways (ESI and EI), provides a comparative analysis with key alternatives, and details a self-validating experimental protocol for unambiguous identification.

## Compound Profile & Ionization Characteristics

Property	Specification
IUPAC Name	1,2-Dimethyl-1H-indol-6-amine
Molecular Formula	
Exact Mass	160.1000 Da
Monoisotopic Mass	160.100049 Da
Ionization Mode (Preferred)	ESI(+) (Electrospray Ionization, Positive Mode)
Key Adducts (ESI)	,
Key Ions (EI - 70eV)	(Base Peak), ,

## Fragmentation Analysis (ESI-MS/MS)

In Electrospray Ionization (ESI), the protonated molecule

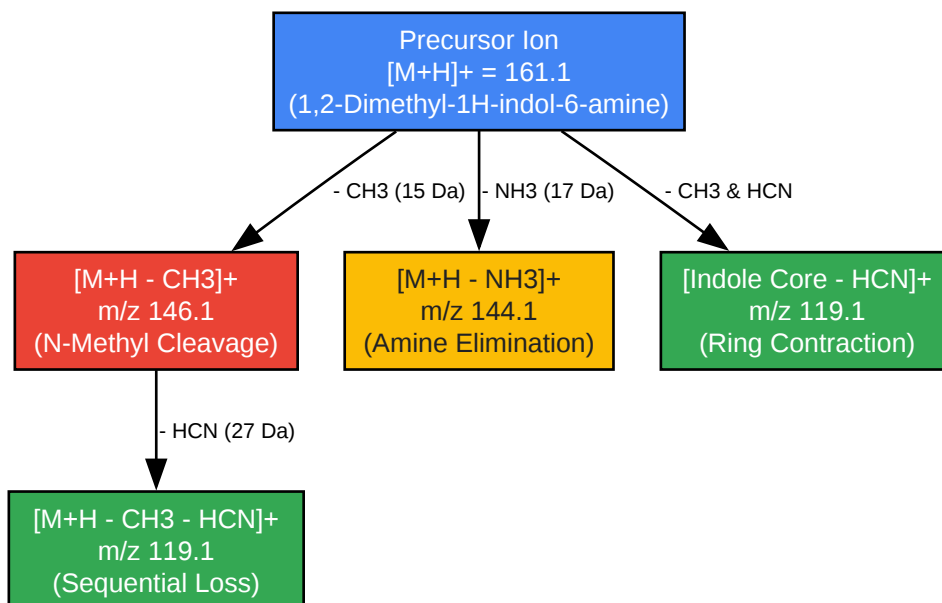
at  $m/z$  161 serves as the precursor. The fragmentation follows a distinct pathway driven by the stability of the indole core and the lability of the methyl substituents.

### Primary Fragmentation Pathway[1]

- Precursor Selection:  $m/z$  161.1 ( )
- Loss of Methyl Radical ( , -15 Da):
  - Product:  $m/z$  146.
  - Mechanism: Homolytic cleavage of the N-methyl group. The N1-methyl bond is generally weaker than the C2-methyl bond, making this a diagnostic transition for N-methylated indoles [1].

- Loss of Ammonia ( , -17 Da):
  - Product: m/z 144.
  - Mechanism: Elimination of the amino group at the C6 position. This pathway is competitive but often less intense than methyl loss due to the aromatic stability of the amine.
- Ring Contraction/Expansion (Loss of HCN, -27 Da):
  - Product: m/z 134 (from parent) or m/z 119 (from m/z 146).
  - Mechanism: Characteristic of the indole scaffold. The pyrrole ring opens and eliminates HCN, a hallmark of indole fragmentation [2].

## Visualizing the Fragmentation Pathway



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Figure 1: Predicted ESI-MS/MS fragmentation cascade for **1,2-Dimethyl-1H-indol-6-amine**.

## Comparative Analysis: Isomer Differentiation

The primary challenge is distinguishing the target from its isomers. The table below compares the target with its two most common "alternatives" (isomers found in similar synthetic routes).

Feature	Target: 1,2-Dimethyl-1H-indol-6-amine	Alternative A: 2,3-Dimethyl-1H-indol-6-amine	Alternative B: 1,2-Dimethyl-1H-indol-5-amine
Structure	N-Methyl, C2-Methyl	C2-Methyl, C3-Methyl (No N-Methyl)	N-Methyl, C2-Methyl, 5-Amino
Diagnostic Loss	Strong [M-15] (m/z 146) due to labile N-Methyl.	Weak [M-15]; C-Methyls are more stable. Dominant [M-H] (m/z 160).	Strong [M-15] (m/z 146).
HCN Loss	Moderate intensity.	High intensity (m/z 134) due to free NH on indole.	Moderate intensity.
Differentiation	Ratio of 146/161 is High.	Ratio of 146/161 is Low.	Requires Chromatographic Separation.

**Key Insight:** The presence of the N-methyl group in the target molecule facilitates a facile loss of a methyl radical compared to the 2,3-dimethyl isomer, where both methyls are on the aromatic carbon ring. Therefore, a high abundance of the m/z 146 fragment is a positive identifier for the N-methylated species [3].

## Experimental Protocol (Self-Validating)

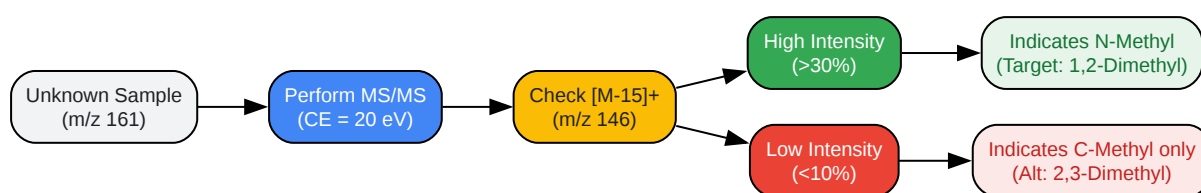
To generate the data described above and validate the compound identity, follow this LC-MS/MS workflow.

### Methodology: LC-ESI-MS/MS

- Sample Preparation:
  - Dissolve 1 mg of standard in 1 mL Methanol (HPLC grade).

- Dilute to 1 µg/mL with 50:50 Methanol:Water + 0.1% Formic Acid.
- LC Conditions:
  - Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
  - Mobile Phase A: Water + 0.1% Formic Acid.
  - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  - Gradient: 5% B to 95% B over 5 minutes.
- MS Settings (Triple Quadrupole):
  - Source: ESI Positive.
  - Capillary Voltage: 3.5 kV.
  - Collision Energy (CE): Ramp 10–40 eV to observe full fragmentation profile.
- Validation Step (The "Check"):
  - Monitor the 161 → 146 transition.
  - Pass Criteria: If the 146 fragment intensity is >30% of the parent ion at 20 eV, the N-methyl group is confirmed. If <5%, suspect the 2,3-dimethyl isomer.

## Isomer Differentiation Workflow



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Figure 2: Decision tree for differentiating 1,2-dimethyl from 2,3-dimethyl isomers.

## References

- NIST Mass Spectrometry Data Center. "1H-Indole, 1,2-dimethyl- Mass Spectrum." NIST Chemistry WebBook, SRD 69. [[Link](#)]
- Clark, C. R., et al. "GC-MS differentiation of the six regioisomeric dimethoxybenzoyl-1-pentylindoles." Journal of Pharmaceutical and Biomedical Analysis, 2016. [[Link](#)]
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